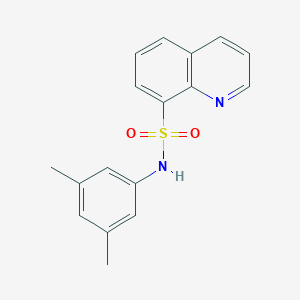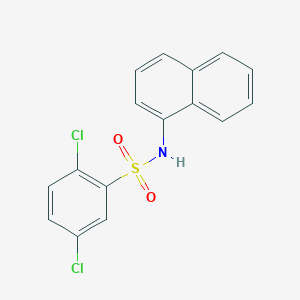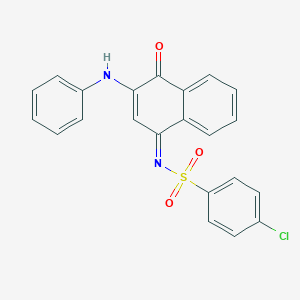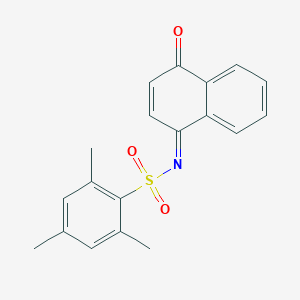![molecular formula C17H11BrN2O3S B281777 N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as BR-DIBS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various proteins and enzymes. It has been shown to inhibit the activity of several protein kinases, including AKT, which is a key regulator of cell survival and proliferation. It has also been shown to modulate the activity of ion channels and transporters, which play crucial roles in cellular homeostasis.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of cell signaling pathways, and the regulation of ion channel and transporter activity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its versatility as a tool compound for studying various proteins and enzymes. It has also been shown to have potent pharmacological activity, which makes it a promising lead compound for drug discovery. However, one of the limitations of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of focus is the development of novel derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Another area of interest is the investigation of the potential therapeutic applications of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in various diseases, such as cancer and neurological disorders. Additionally, the mechanism of action of N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide could be further elucidated through the use of advanced biochemical and biophysical techniques.
Méthodes De Synthèse
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized using a multi-step process that involves the reaction of 3-bromobenzenesulfonyl chloride with 2-oxo-1,2-dihydrobenzo[cd]indole-6-amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfamic acid to obtain N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in high yield and purity.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied extensively for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways and are often overactive in cancer cells.
In drug discovery, N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been used as a lead compound to design and synthesize novel derivatives with improved pharmacological properties. It has also been investigated as a potential scaffold for the development of new drugs targeting various diseases.
In biological research, N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been used as a tool compound to study the mechanism of action of various proteins and enzymes. It has been shown to modulate the activity of several targets, including protein kinases, ion channels, and transporters.
Propriétés
Formule moléculaire |
C17H11BrN2O3S |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H11BrN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21) |
Clé InChI |
IDBGBPAAVYPDNZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
SMILES canonique |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)




![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)